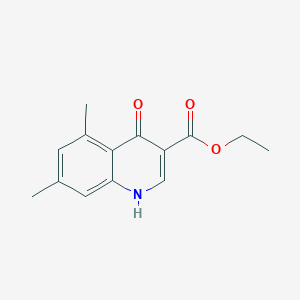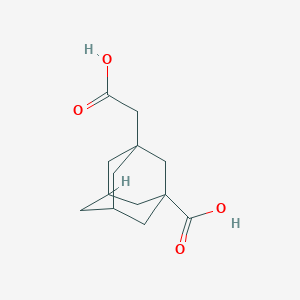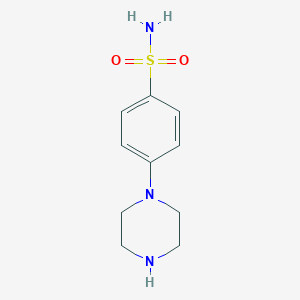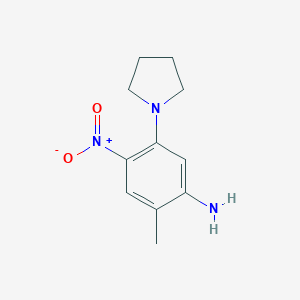
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile, also known as TMCB, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine, materials science, and organic chemistry. TMCB is a cyclobutane-based compound that has two cyano groups and four methoxy groups attached to the four carbons of the cyclobutane ring.
Wirkmechanismus
The mechanism of action of 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is not well understood. However, it is believed that 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile exerts its effects by interacting with cellular targets such as proteins and enzymes. 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemische Und Physiologische Effekte
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile inhibits the growth of cancer cells by inducing apoptosis. 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. In addition, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yield. 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is also soluble in common organic solvents such as dichloromethane and ethanol. However, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has not been extensively studied in vivo, which may limit its potential applications in medicine.
Zukünftige Richtungen
There are several future directions for the study of 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile. In medicine, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile could be further studied for its potential anticancer properties. In addition, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile could be studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In materials science, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile could be further studied as a precursor for the synthesis of MOFs and COFs with novel properties. Finally, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile could be studied for its potential applications in catalysis and other chemical reactions.
Synthesemethoden
The synthesis of 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is a complex process that involves several steps. The most common method for synthesizing 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is the reaction of 2,2,3,3-tetramethoxycyclobutanone with malononitrile in the presence of a base such as potassium carbonate. The reaction yields 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile as a white solid in good yield. Other methods for synthesizing 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile have also been reported, including the reaction of cyclobutanone with malononitrile in the presence of a base and the reaction of 2,2,3,3-tetramethoxycyclobutanone with cyanoacetic acid in the presence of a base.
Wissenschaftliche Forschungsanwendungen
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been extensively studied for its potential applications in various fields. In organic chemistry, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been used as a building block for the synthesis of more complex molecules. In materials science, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In medicine, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been studied for its potential anticancer properties.
Eigenschaften
CAS-Nummer |
56069-54-6 |
|---|---|
Produktname |
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile |
Molekularformel |
C14H16N2O5 |
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
4-(furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile |
InChI |
InChI=1S/C14H16N2O5/c1-17-13(18-2)11(10-6-5-7-21-10)12(8-15,9-16)14(13,19-3)20-4/h5-7,11H,1-4H3 |
InChI-Schlüssel |
CCUQLQGKYPQTOJ-UHFFFAOYSA-N |
SMILES |
COC1(C(C(C1(OC)OC)(C#N)C#N)C2=CC=CO2)OC |
Kanonische SMILES |
COC1(C(C(C1(OC)OC)(C#N)C#N)C2=CC=CO2)OC |
Andere CAS-Nummern |
56069-54-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)



